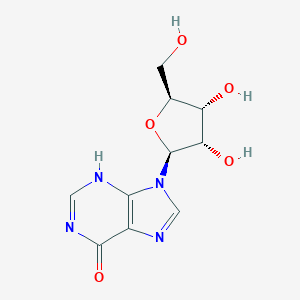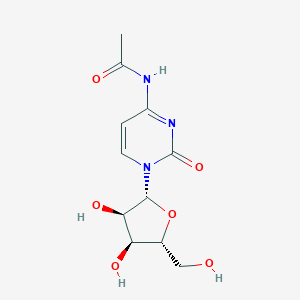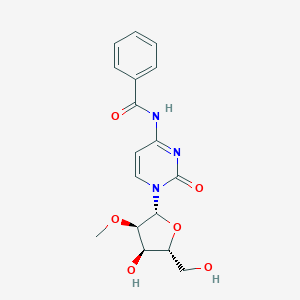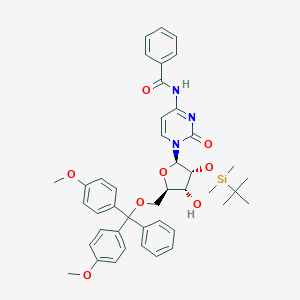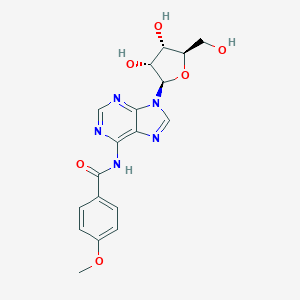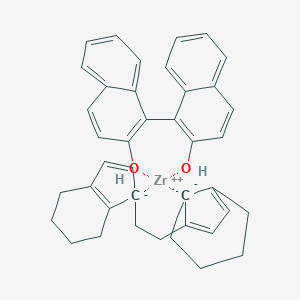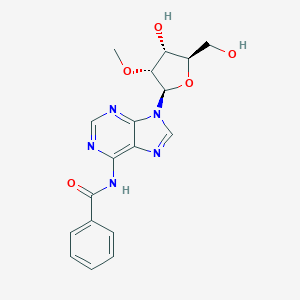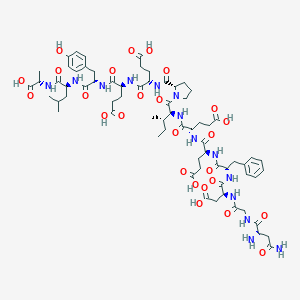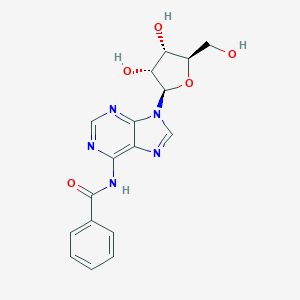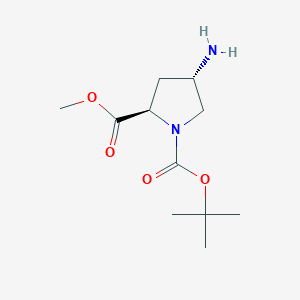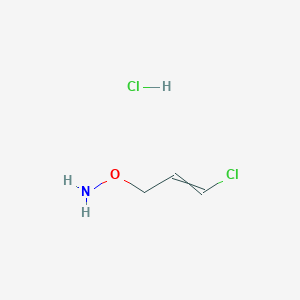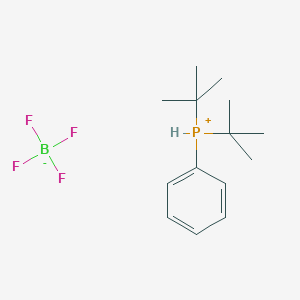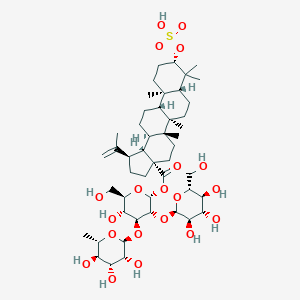
Basrgg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Basrgg is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of polyphenolic compounds and is found in various natural sources, including fruits, vegetables, and herbs. In
Mecanismo De Acción
Basrgg exerts its effects through various mechanisms, including the modulation of signaling pathways, inhibition of enzymes, and regulation of gene expression. It has been shown to modulate the activity of various transcription factors, including NF-κB, AP-1, and Nrf2. Basrgg has also been shown to inhibit the activity of enzymes, including cyclooxygenase and lipoxygenase.
Efectos Bioquímicos Y Fisiológicos
Basrgg has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and DNA damage. Basrgg has also been shown to improve glucose metabolism, lipid metabolism, and insulin sensitivity. Additionally, Basrgg has been shown to have neuroprotective effects, including the prevention of neuronal damage and the improvement of cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Basrgg has several advantages for lab experiments. It is readily available, relatively inexpensive, and has low toxicity. Basrgg is also stable under various conditions, making it suitable for long-term storage and transportation. However, Basrgg has some limitations for lab experiments. It has low solubility in water, making it difficult to dissolve in aqueous solutions. Basrgg is also sensitive to light and heat, which can affect its stability.
Direcciones Futuras
There are several future directions for the study of Basrgg. One direction is the investigation of its potential use in the treatment of various diseases, including cardiovascular diseases, diabetes, and obesity. Another direction is the exploration of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to understand the mechanisms underlying the effects of Basrgg and to optimize its use in clinical settings.
Conclusion
In conclusion, Basrgg is a polyphenolic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It can be synthesized through various methods, including chemical synthesis, extraction from natural sources, and biotransformation. Basrgg has been studied for its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. It exerts its effects through various mechanisms and has several biochemical and physiological effects. Basrgg has advantages and limitations for lab experiments, and there are several future directions for its study.
Métodos De Síntesis
Basrgg can be synthesized through various methods, including chemical synthesis, extraction from natural sources, and biotransformation. Chemical synthesis involves the use of chemical reactions to create Basrgg from simpler compounds. Extraction from natural sources involves the isolation of Basrgg from fruits, vegetables, and herbs. Biotransformation involves the use of microorganisms to convert simpler compounds into Basrgg.
Aplicaciones Científicas De Investigación
Basrgg has been the subject of extensive scientific research due to its potential therapeutic applications. It has been studied for its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. Basrgg has also been investigated for its potential use in the treatment of cardiovascular diseases, diabetes, and obesity.
Propiedades
Número CAS |
137553-03-8 |
|---|---|
Nombre del producto |
Basrgg |
Fórmula molecular |
C48H78O20S |
Peso molecular |
1007.2 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-9-sulfooxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |
InChI |
InChI=1S/C48H78O20S/c1-21(2)23-11-16-48(18-17-46(7)24(30(23)48)9-10-28-45(6)14-13-29(68-69(59,60)61)44(4,5)27(45)12-15-47(28,46)8)43(58)67-42-39(66-41-37(57)35(55)32(52)25(19-49)63-41)38(33(53)26(20-50)64-42)65-40-36(56)34(54)31(51)22(3)62-40/h22-42,49-57H,1,9-20H2,2-8H3,(H,59,60,61)/t22-,23-,24+,25+,26+,27-,28+,29-,30+,31-,32+,33+,34+,35-,36+,37+,38-,39+,40-,41+,42+,45-,46+,47+,48-/m0/s1 |
Clave InChI |
LLDIGFBNDXWNGP-BLWWJGNOSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C)OS(=O)(=O)O)C)C(=C)C)CO)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OS(=O)(=O)O)C)C(=C)C)CO)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OS(=O)(=O)O)C)C(=C)C)CO)O)O)O)O |
Sinónimos |
3-betulinic acid 3-O-sulfate 28-O-(rhamnopyranosyl(1-4)-O-glucopyranosyl(1-6))-glucopyranoside BASRGG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




